molecular formula C17H16ClN3O3 B11494481 2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide

2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B11494481
M. Wt: 345.8 g/mol
InChI Key: MDVXPVNOHFSCGL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a cyano group, and a carboxamide group, along with two ethoxy groups on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with 2-cyano-4,5-diethoxyaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

2-chloro-N-(2-cyano-4,5-diethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H16ClN3O3/c1-3-23-14-8-11(10-19)13(9-15(14)24-4-2)21-17(22)12-6-5-7-20-16(12)18/h5-9H,3-4H2,1-2H3,(H,21,22)

InChI Key

MDVXPVNOHFSCGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(N=CC=C2)Cl)OCC

Origin of Product

United States

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